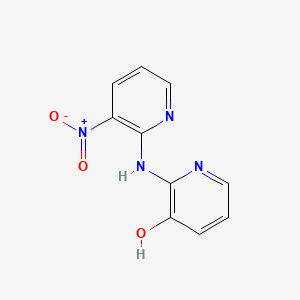
3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)-: is a chemical compound with a molecular formula of C10H16N2 It is known for its unique structure, which includes a pyridinol group and a nitro-pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- typically involves the reaction of 3-hydroxy-2-imino-1(2H)-pyridine sulfonic acid monohydrate with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: Used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism by which 3-Pyridinol, 2-((3-nitro-2-pyridinyl)amino)- exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, while the pyridinol group can form hydrogen bonds and coordinate with metal ions. These interactions can influence biological activity and chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-hydroxypyridine: Similar in structure but with an amino group instead of a nitro group.
2-Hydroxy-3-nitropyridine: Similar in structure but with the nitro group in a different position.
Eigenschaften
CAS-Nummer |
55609-27-3 |
|---|---|
Molekularformel |
C10H8N4O3 |
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
2-[(3-nitropyridin-2-yl)amino]pyridin-3-ol |
InChI |
InChI=1S/C10H8N4O3/c15-8-4-2-6-12-10(8)13-9-7(14(16)17)3-1-5-11-9/h1-6,15H,(H,11,12,13) |
InChI-Schlüssel |
MVLWKGNAOGDLLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)NC2=C(C=CC=N2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




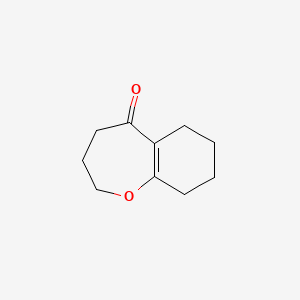

![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
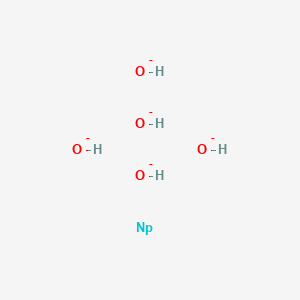
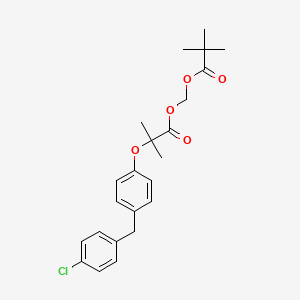

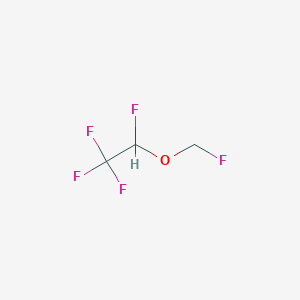
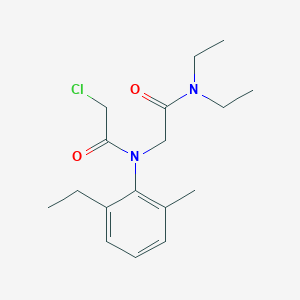
![[(tert-Butylperoxy)(ethoxy)methyl]benzene](/img/structure/B14632706.png)

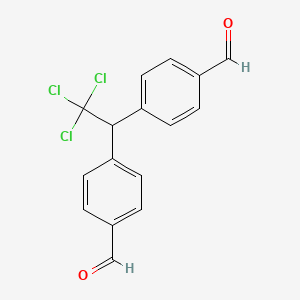
![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
